Methyl 2-(3-hydroxyphenyl)acetate
Overview
Description
Methyl 2-(3-hydroxyphenyl)acetate is a chemical compound that is related to various synthesized esters and derivatives of hydroxyphenyl compounds. These compounds are often synthesized for their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with hydroxytyrosol or similar phenolic compounds. For instance, a methyl orthoformate-protected hydroxytyrosol was synthesized through a two-step high yielding procedure, which was then used to prepare hydroxytyrosyl acetate . Other related compounds, such as methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl) acetate, were synthesized and characterized using various techniques, including XRD and NMR . These methods are indicative of the complex procedures often required to synthesize and analyze esters of hydroxyphenyl compounds.
Molecular Structure Analysis
The molecular structure of these compounds is typically characterized using X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and other spectroscopic methods. For example, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate was determined and found to be stabilized by hydrogen bonding and C-H…π interactions . Similarly, the structure of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate was elucidated from single-crystal data, showing molecules linked by N—H…O hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of these compounds is often explored through theoretical calculations, such as density functional theory (DFT), to understand their electrophilic and nucleophilic nature . These studies provide insights into the local and global chemical activities, which are crucial for predicting the behavior of these compounds in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-(3-hydroxyphenyl)acetate derivatives are diverse, depending on their molecular structure. For instance, the non-linear optical behaviors of certain compounds have been examined, revealing properties like dipole moment and polarizability . The crystal structures often exhibit weak intermolecular interactions, such as hydrogen bonds and C-H…π interactions, which can influence the compound's physical properties and reactivity .
Scientific Research Applications
Organic Experiment Design
Methyl 2-(3-hydroxyphenyl)acetate has been used in the design of an organic experiment for a drug intermediate. The experiment involved using 2-bromothiophene as raw material and treating it with Grignard reagent and dimethyl oxalate. This experiment enhanced students' interest in scientific research and experimental skills in an undergraduate Organic Chemistry course (W. Min, 2015).
Crystal Structure Analysis
The compound's crystal structure has been studied, providing insights into the molecular configuration and bonding. This information is crucial for understanding its physical and chemical properties (S. Lee, J. Ryu, Junseong Lee, 2017).
Inhibiting Neoplastic Progression
Research has explored its role in inhibiting neoplastic progression in "initiated" cells. Such studies are pivotal in understanding and developing cancer prevention strategies (L. Mordan et al., 1982).
CO2 Solubility and Capture
The compound has been investigated for its solubility in high-pressure CO2, a study that contributes to the research on CO2 capture and natural gas sweetening (S. Mattedi et al., 2011).
Natural Synthesis of Antimalarial Drugs
It's an intermediate in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using various catalysts and conditions, was explored for this purpose (Deepali B Magadum, G. Yadav, 2018).
Anticancer Drug Synthesis
The compound is involved in the synthesis of Schiff base organotin(IV) complexes, which have been evaluated as potential anticancer drugs (T. S. Basu Baul et al., 2009).
Synthesis of Plant Metabolites
It is used in the synthesis of plant metabolites such as 7-hydroxyoxindole-3-acetic acid, an endogenous antioxidant found in corn. This synthesis involves multiple steps, including borylation and hydrolysis (J. Homer, J. Sperry, 2014).
Anti-inflammatory Drug Development
The compound's derivatives have been synthesized and evaluated for anti-inflammatory activity, contributing to the development of new anti-inflammatory medications (M. Virmani, S. Hussain, 2014).
Safety And Hazards
“Methyl 2-(3-hydroxyphenyl)acetate” is associated with some safety hazards. It has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
methyl 2-(3-hydroxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDDOQIUPAINLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194899 | |
Record name | Methyl 3-hydroxyphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-hydroxyphenyl)acetate | |
CAS RN |
42058-59-3 | |
Record name | Methyl 3-hydroxyphenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042058593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-hydroxyphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-hydroxyphenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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